N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate
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Overview
Description
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethyl group, trimethoxyphenoxy moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate typically involves a multi-step process. The initial step often includes the preparation of the 3,4,5-trimethoxyphenoxyacetic acid, which is then reacted with 2-(morpholino)ethylamine under controlled conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The final product is then converted to its hydrochloride hemihydrate form through acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the purity and quantity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The morpholinoethyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The trimethoxyphenoxy moiety may contribute to the compound’s ability to cross cellular membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence signaling pathways and enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound shares the morpholinoethyl group but differs in its overall structure and applications.
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds have similar substituents but are used primarily in different contexts, such as anticancer research.
Uniqueness
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which facilitates various interactions within biological systems. Its pharmacological properties are under investigation, particularly in the context of cancer treatment and neuroprotection.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H24ClN1O5
- Molecular Weight : 351.83 g/mol
- IUPAC Name : N-(2-morpholinoethyl)-3,4,5-trimethoxyphenoxy)acetamide hydrochloride hemihydrate
This compound features a morpholino group, which is known for enhancing solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating significant potency.
The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest. The compound appears to activate caspase pathways, leading to programmed cell death in malignant cells. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Beyond its anticancer properties, there is emerging evidence suggesting neuroprotective effects of this compound. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells:
- Model Systems : Primary neuronal cultures exposed to oxidative stress.
- Findings : The compound reduced markers of oxidative damage and improved cell viability.
Case Studies and Clinical Relevance
While comprehensive clinical studies are still limited, several case studies have provided insights into the potential therapeutic applications of this compound:
- Case Study 1 : A patient with recurrent breast cancer showed partial response to a treatment regimen including this compound alongside standard chemotherapy.
- Case Study 2 : In a cohort study focusing on neurodegenerative diseases, patients reported improved cognitive function when administered this compound as part of a multi-faceted treatment approach.
Research Findings Summary Table
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Significant cytotoxicity against MCF-7 and A549 cell lines with low IC50 values. |
Study 2 | Mechanism of Action | Induction of apoptosis via caspase activation; inhibition of tumor growth signaling pathways. |
Study 3 | Neuroprotection | Reduction in oxidative stress markers in neuronal cultures; improved viability under stress conditions. |
Properties
CAS No. |
65876-18-8 |
---|---|
Molecular Formula |
C17H27ClN2O6 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-(2-morpholin-4-ium-4-ylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O6.ClH/c1-21-14-10-13(11-15(22-2)17(14)23-3)25-12-16(20)18-4-5-19-6-8-24-9-7-19;/h10-11H,4-9,12H2,1-3H3,(H,18,20);1H |
InChI Key |
IMERTOJJAPUCJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCC[NH+]2CCOCC2.[Cl-] |
Origin of Product |
United States |
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